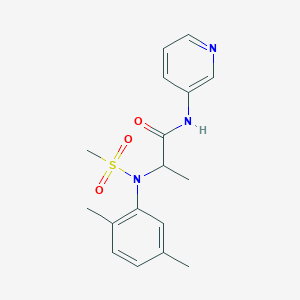![molecular formula C15H24N6O4S2 B4668339 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE](/img/structure/B4668339.png)
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE
Overview
Description
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE involves multiple steps. One common method is the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities including antileishmanial and antimalarial effects.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE include other pyrazole derivatives such as:
- 1,5-Dimethylpyrazole
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine These compounds share similar structural features but may differ in their specific functional groups and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4S2/c1-5-21-13(3)15(11-17-21)27(24,25)20-8-6-19(7-9-20)26(22,23)14-10-16-18(4)12(14)2/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZLZZJHZVXTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)


![(5Z)-3-(2-ethyl-6-methylphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4668283.png)
![N-[3-(3-methylphenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4668291.png)
![4-[[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol](/img/structure/B4668296.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4668304.png)
![4-[(2-mercapto-4-oxo-3(4H)-quinazolinyl)methyl]benzenesulfonamide](/img/structure/B4668310.png)
![N-(4-bromophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4668319.png)


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4668337.png)
![2-{[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4668346.png)
![N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4668352.png)
